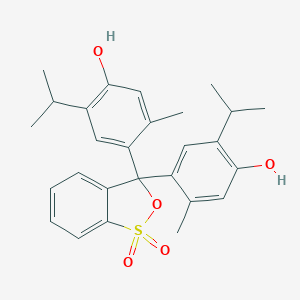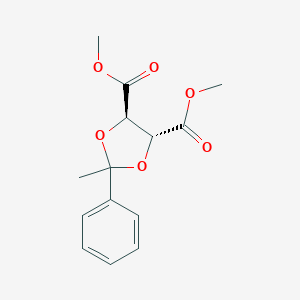![molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3](/img/structure/B33981.png)
naphtho[2,1-b]furan-1(2H)-one
Descripción general
Aplicaciones Científicas De Investigación
Benzotript tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como reactivo en síntesis orgánica y como compuesto de referencia en estudios analíticos.
Biología: Investigado por sus efectos sobre los procesos celulares y las interacciones con los receptores.
Medicina: Explorado por su potencial en el tratamiento del cáncer debido a sus propiedades antiproliferativas.
Industria: Utilizado en el desarrollo de nuevos fármacos y como herramienta en el descubrimiento de fármacos.
Safety and Hazards
Mecanismo De Acción
Benzotript ejerce sus efectos antagonizando los receptores de colecistoquinina y los receptores de gastrina. Esta inhibición conduce a una disminución de la proliferación celular, particularmente en las células cancerosas. Los objetivos moleculares incluyen:
Receptores de colecistoquinina: La inhibición de estos receptores reduce los efectos estimulantes de la colecistoquinina sobre el crecimiento celular.
Receptores de gastrina: El bloqueo de estos receptores previene la proliferación celular inducida por la gastrina.
Compuestos Similares:
Proglumida: Otro antagonista del receptor de colecistoquinina con efectos antiproliferativos similares.
Lorglumida: Un compuesto con propiedades antagonistas de receptores similares pero diferente estructura química.
Asperlicina: Un antagonista del receptor de colecistoquinina con propiedades farmacológicas distintas.
Unicidad de Benzotript: Benzotript destaca por sus efectos antiproliferativos específicos en líneas celulares de carcinoma de colon humano y su acción antagonista dual tanto en los receptores de colecistoquinina como en los receptores de gastrina .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Benzotript se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de precursores específicos. Un método común implica la reacción de cloruro de 2-clorobenzoílo con triptamina en presencia de una base para formar el producto deseado . Las condiciones de reacción típicamente incluyen:
- Solvente: Diclorometano u otro solvente orgánico similar
- Temperatura: Temperatura ambiente a temperaturas ligeramente elevadas
- Tiempo de reacción: Varias horas para asegurar la reacción completa
Métodos de Producción Industrial: La producción industrial de Benzotript sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
- Reactores a gran escala para acomodar mayores volúmenes de reactivos
- Monitoreo continuo de las condiciones de reacción para garantizar la consistencia y el rendimiento
- Pasos de purificación como recristalización o cromatografía para obtener Benzotript de alta pureza
Análisis De Reacciones Químicas
Tipos de Reacciones: Benzotript experimenta varias reacciones químicas, incluyendo:
Oxidación: Benzotript se puede oxidar bajo condiciones específicas para formar derivados oxidados correspondientes.
Reducción: El compuesto se puede reducir para formar análogos reducidos.
Sustitución: Benzotript puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos o nucleófilos en condiciones apropiadas.
Productos Principales:
- Derivados oxidados
- Análogos reducidos
- Productos sustituidos con varios grupos funcionales
Comparación Con Compuestos Similares
Proglumide: Another cholecystokinin receptor antagonist with similar antiproliferative effects.
Lorglumide: A compound with similar receptor antagonistic properties but different chemical structure.
Asperlicin: A cholecystokinin receptor antagonist with distinct pharmacological properties.
Uniqueness of Benzotript: Benzotript stands out due to its specific antiproliferative effects on human colon carcinoma cell lines and its dual antagonistic action on both cholecystokinin and gastrin receptors .
Propiedades
IUPAC Name |
benzo[e][1]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYAPWXJUCNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362987 | |
| Record name | naphtho[2,1-b]furan-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-42-3 | |
| Record name | naphtho[2,1-b]furan-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?
A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:
- Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []
- Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []
Q2: What are the proposed mechanisms for these synthetic approaches?
A2:
- Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []
- Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

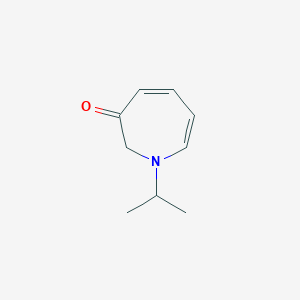
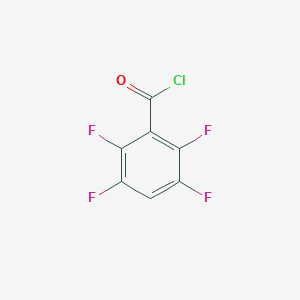
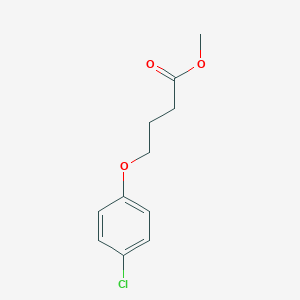
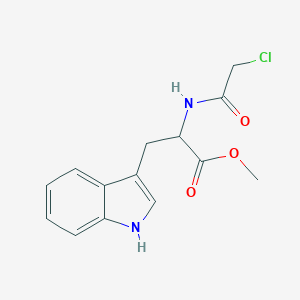
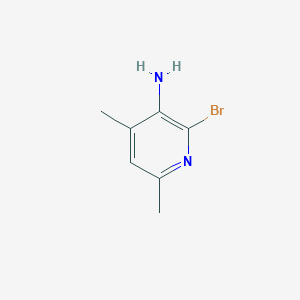
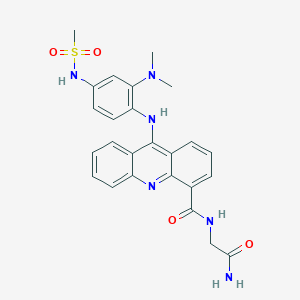
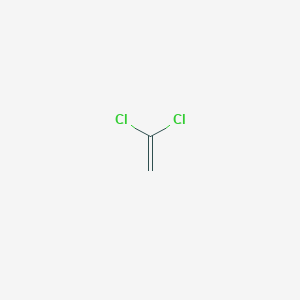
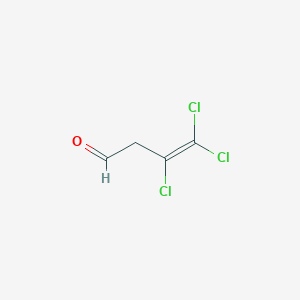
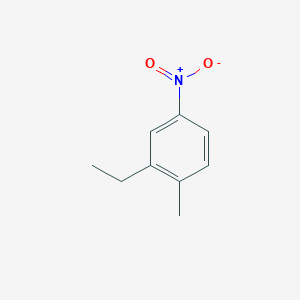

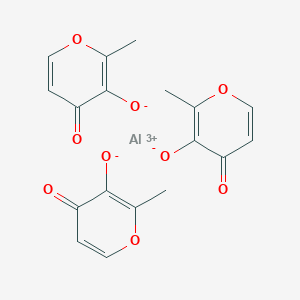
![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
